molecular formula C21H16FNO2 B14944892 3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide

3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide

Cat. No.: B14944892
M. Wt: 333.4 g/mol
InChI Key: OIANSOGDHGKOAL-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide is a chemical compound with the molecular formula C21H16FNO2 and a molecular weight of 333.36 g/mol . This compound is characterized by the presence of a fluorine atom, a phenylacetyl group, and a benzamide moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 2-(phenylacetyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenylacetyl group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets by either inhibiting or activating them, leading to various biological effects .

Comparison with Similar Compounds

3-fluoro-N-[2-(phenylacetyl)phenyl]benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H16FNO2

Molecular Weight

333.4 g/mol

IUPAC Name

3-fluoro-N-[2-(2-phenylacetyl)phenyl]benzamide

InChI

InChI=1S/C21H16FNO2/c22-17-10-6-9-16(14-17)21(25)23-19-12-5-4-11-18(19)20(24)13-15-7-2-1-3-8-15/h1-12,14H,13H2,(H,23,25)

InChI Key

OIANSOGDHGKOAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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